molecular formula C7H6F2S B1608961 (2,3-Difluorophenyl)methanethiol CAS No. 412950-51-7

(2,3-Difluorophenyl)methanethiol

Cat. No. B1608961
M. Wt: 160.19 g/mol
InChI Key: OVYDGOGMPFJFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluorophenyl)methanethiol is an organosulfur compound with a molecular weight of 160.19 . It has a chemical formula of C7H6F2S . The IUPAC name for this compound is (2,3-difluorophenyl)methanethiol .


Molecular Structure Analysis

The InChI code for (2,3-Difluorophenyl)methanethiol is 1S/C7H6F2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 . This indicates the presence of seven carbon atoms, six hydrogen atoms, two fluorine atoms, and one sulfur atom in the molecule.

Safety And Hazards

The safety information for (2,3-Difluorophenyl)methanethiol indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H330 (Fatal if inhaled) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P284 (Wear respiratory protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P310 (Immediately call a POISON CENTER or doctor/physician), P320 (Specific treatment is urgent), P330 (Rinse mouth), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(2,3-difluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYDGOGMPFJFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375766
Record name (2,3-difluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluorophenyl)methanethiol

CAS RN

412950-51-7
Record name (2,3-difluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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